
2-Pyridin-2-yl-thiazol-5-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-yl-thiazol-5-ylamine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
One of the most prominent applications of 2-Pyridin-2-yl-thiazol-5-ylamine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer. Research has demonstrated that compounds based on this structure can effectively inhibit CDK4 and CDK6, making them potential candidates for cancer therapy .
Table 1: Summary of Anticancer Properties
Compound | Targeted CDK | Activity | Reference |
---|---|---|---|
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/CDK6 | Inhibitory | |
4-(Pyridin-2-yl)-thiazol-2-ylamine | Multiple CDKs | Inhibitory |
Neurodegenerative Diseases
Another significant application is in the treatment of prion diseases. Structure-activity relationship (SAR) studies have shown that modifications to the thiazole structure can enhance the potency of these compounds against prion proteins, which are misfolded proteins associated with neurodegenerative conditions . A specific analog demonstrated an effective concentration (EC50) of 0.94 µM in neuroblastoma cells, indicating its potential as a therapeutic lead .
Table 2: Neuroprotective Properties
Compound | Disease Target | EC50 (µM) | Reference |
---|---|---|---|
(6-Methyl-pyridin-2-yl)-(4-biphenyl-thiazol-2-yl)-amine | Prion Diseases | 0.94 | |
(4-(3-phenylisoxazol-5-yl)-thiazol-2-yl)-amine | Prion Diseases | Improved potency |
Case Study: Cancer Treatment
A study focused on the efficacy of thiazole derivatives in treating acute myeloid leukemia (AML) demonstrated that these compounds could significantly inhibit cell proliferation by targeting specific CDKs involved in the disease's progression . The findings underline the importance of thiazole-based compounds as potential therapeutic agents.
Case Study: Neurodegenerative Disorders
In another case, researchers investigated a series of aminothiazole analogs for their ability to penetrate the blood-brain barrier and achieve high concentrations in brain tissue. The results indicated that certain derivatives exhibited favorable pharmacokinetic properties, making them promising candidates for treating prion diseases .
特性
分子式 |
C8H7N3S |
---|---|
分子量 |
177.23 g/mol |
IUPAC名 |
2-pyridin-2-yl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,9H2 |
InChIキー |
GPUHOLDSRXASDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。